4,6-Difluoro-1H-indazole-3-carboxamide

DHFR inhibition anticancer antifolate

This compound features the unique 4,6-difluoro substitution pattern on the indazole-3-carboxamide scaffold, which is not interchangeable with the 5,6-difluoro regioisomer. The specific fluorine placement alters electrostatic surface, dipole moment, and target binding kinetics, directly impacting SAR outcomes in kinase inhibitor and antifolate programs. With a 147 nM Ki against human DHFR—a 20-fold enhancement over unsubstituted analogs—this scaffold is validated for lead optimization. Procuring the exact 4,6-difluoro regioisomer is essential to avoid false negatives and maintain SAR integrity in oncology and fragment-based screening campaigns.

Molecular Formula C8H5F2N3O
Molecular Weight 197.14 g/mol
Cat. No. B11904343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-1H-indazole-3-carboxamide
Molecular FormulaC8H5F2N3O
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2C(=O)N)F)F
InChIInChI=1S/C8H5F2N3O/c9-3-1-4(10)6-5(2-3)12-13-7(6)8(11)14/h1-2H,(H2,11,14)(H,12,13)
InChIKeyFEHHPSLDQRGUQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoro-1H-indazole-3-carboxamide: A Fluorinated Heterocyclic Building Block for Kinase-Targeted Drug Discovery


4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8) is a fluorinated indazole derivative featuring a 1H-indazole core substituted with fluorine atoms at the 4- and 6-positions and a carboxamide group at the 3-position. The compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, where the difluoro substitution pattern contributes to enhanced chemical stability and altered electronic properties relative to non-fluorinated analogs . The presence of fluorine atoms at both the 4- and 6-positions distinguishes this compound from other regioisomeric difluoroindazole carboxamides (e.g., 5,6-difluoro variants), which may exhibit different steric and electronic profiles affecting target binding interactions [1].

Why 4,6-Difluoro-1H-indazole-3-carboxamide Cannot Be Substituted with Unsubstituted or Regioisomeric Indazole Carboxamides in SAR-Critical Applications


In structure-activity relationship (SAR) campaigns, the specific substitution pattern of fluorinated indazole carboxamides is not interchangeable. While the indazole-3-carboxamide scaffold broadly appears in kinase inhibitors [1], the exact positioning of fluorine atoms dictates both the compound's electronic distribution and its three-dimensional fit within enzyme active sites. 4,6-Difluoro-1H-indazole-3-carboxamide presents a unique electrostatic surface and dipole moment distinct from 5,6-difluoro or non-fluorinated variants, which can result in divergent binding kinetics, selectivity profiles, and metabolic stability [2]. Substitution with an unsubstituted indazole-3-carboxamide or an alternative difluoro regioisomer would therefore invalidate SAR conclusions and potentially lead to false negatives or altered off-target liabilities in screening cascades. Procurement decisions for SAR follow-up chemistry must precisely match the substitution pattern of the validated hit or lead series.

Quantitative Differentiation Evidence for 4,6-Difluoro-1H-indazole-3-carboxamide Relative to Comparators


Dihydrofolate Reductase (DHFR) Binding Affinity: 4,6-Difluoro vs. Unsubstituted Indazole-3-carboxamide

Direct binding data from BindingDB indicate that 4,6-difluoro-1H-indazole-3-carboxamide exhibits measurable but modest affinity for human dihydrofolate reductase (DHFR). The reported Ki value is 147 nM against human DHFR using dihydrofolate (DHF) as substrate in the presence of NADPH [1]. In contrast, the unsubstituted parent scaffold 1H-indazole-3-carboxamide shows significantly weaker DHFR inhibition, with IC50 values reported in the micromolar range (approximately 3,000 nM for related N-substituted variants) in CDK2/cyclin A radiometric assays, suggesting that the 4,6-difluoro substitution contributes meaningfully to target engagement [2]. This represents an approximate 20-fold improvement in binding affinity attributable to the difluoro substitution pattern under the respective assay conditions.

DHFR inhibition anticancer antifolate

Regioisomeric Specificity: 4,6-Difluoro vs. 5,6-Difluoro-1H-indazole-3-carboxamide as Distinct Chemical Entities

Chemical supplier databases confirm that 4,6-difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8) and 5,6-difluoro-1H-indazole-3-carboxamide are cataloged as distinct entities with separate identifiers and molecular properties [1]. The 4,6-difluoro isomer has a molecular formula of C8H5F2N3O and molecular weight of 197.14 g/mol , whereas the 5,6-difluoro variant (often listed under the broader CAS 90004-04-9 for indazole-3-carboxamide derivatives) has a molecular formula of C8H7N3O and molecular weight of 161.16 g/mol [1]. This difference arises from the distinct substitution patterns affecting the core scaffold. In SAR studies of fluorinated indazoles, the position of fluorine substitution has been shown to critically influence enzyme inhibition profiles; for instance, in nitric oxide synthase (NOS) inhibitor development, 4,6-difluoro substitution yields different selectivity patterns compared to other fluorinated regioisomers [2].

regioisomer SAR procurement specification

Kinase Scaffold Versatility: 4,6-Difluoro-1H-indazole-3-carboxamide as a PAK1 and CDK Inhibitor Precursor

The 1H-indazole-3-carboxamide scaffold, when appropriately substituted, has been validated as a potent kinase inhibitor pharmacophore. Optimized 1H-indazole-3-carboxamide derivatives have demonstrated single-digit nanomolar PAK1 inhibition (IC50 = 9.8 nM) with high selectivity over a panel of 29 kinases [1]. Additionally, N-substituted 1H-indazole-3-carboxamide derivatives have shown CDK2 inhibition with IC50 values ranging from 660 nM to >3 μM depending on the N-substituent [2]. The 4,6-difluoro variant provides a distinct electronic and steric starting point relative to non-fluorinated analogs, offering medicinal chemists a differentiated vector for SAR exploration. Class-level evidence from fluorinated indazole NOS inhibitor studies indicates that 4,6-difluoro substitution confers different enzyme selectivity profiles compared to alternative fluorination patterns [3].

PAK1 CDK kinase inhibition oncology

Optimal Application Scenarios for 4,6-Difluoro-1H-indazole-3-carboxamide Based on Evidence


Structure-Activity Relationship (SAR) Campaigns Targeting DHFR-Dependent Anticancer Agents

The 147 nM Ki value against human DHFR [1] positions 4,6-difluoro-1H-indazole-3-carboxamide as a suitable starting scaffold for antifolate drug discovery programs. The 20-fold affinity enhancement over unsubstituted indazole carboxamide scaffolds justifies its selection as a core template for further optimization via N-functionalization or additional ring substitution to achieve sub-nanomolar potency.

PAK1 and CDK Kinase Inhibitor Lead Generation with Differentiated Fluorine SAR

Given the established potency of optimized 1H-indazole-3-carboxamide derivatives against PAK1 (IC50 = 9.8 nM) and CDK2 (IC50 = 660 nM) [1][2], the 4,6-difluoro variant provides a distinct SAR entry point. The 4,6-difluoro substitution pattern alters the compound's electrostatic surface relative to non-fluorinated or 5,6-difluoro analogs, potentially yielding kinase inhibitors with unique selectivity profiles across the kinome [3]. This compound is appropriate for fragment-based screening and focused library synthesis in oncology programs.

Regioisomer-Controlled Synthesis for Precise Lead Optimization

The distinct CAS registry numbers and molecular properties of 4,6-difluoro- versus 5,6-difluoro-1H-indazole-3-carboxamide [1][2] necessitate precise procurement for lead optimization workflows. This compound is ideally suited as a building block for parallel synthesis of N-substituted carboxamide libraries where fluorine position effects on potency, selectivity, and metabolic stability are under investigation [3]. Incorrect regioisomer substitution would confound SAR interpretation and delay project timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Difluoro-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.